
4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Functional Group Introduction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.
Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.
Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.
Wissenschaftliche Forschungsanwendungen
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.
4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.
Uniqueness
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
173206-51-4 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3 |
InChI-Schlüssel |
CCERNTLXMJNPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
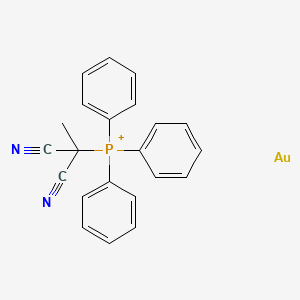
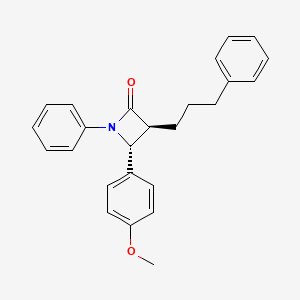
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
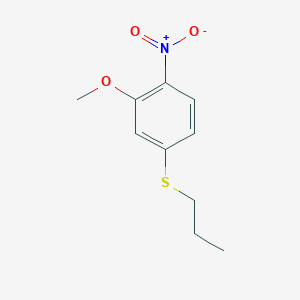
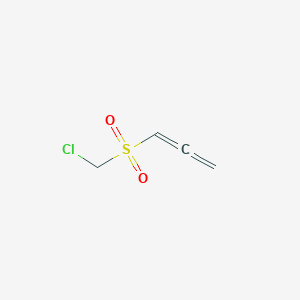
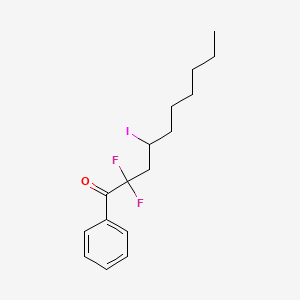
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
